

Di-2-ANEPEQ: A Technical Guide to Solubility and Experimental Application

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Compound of Interest		
Compound Name:	Di-2-ANEPEQ	
Cat. No.:	B15553588	Get Quote

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This guide provides an in-depth overview of the voltage-sensitive dye **Di-2-ANEPEQ** (also known as JPW1114), a powerful tool for monitoring rapid, sub-millisecond membrane potential changes in excitable cells.[1][2][3] As a member of the AminoNaphthylEthenylPyridinium (ANEP) family of dyes, its fluorescence is highly sensitive to the electrical field across the cell membrane, making it invaluable for studying dynamic processes in neurons, cardiac cells, and other electrically active tissues.[1][3] This document details its physicochemical properties, solubility characteristics, and provides comprehensive protocols for its preparation and use in live-cell imaging experiments.

Physicochemical and Spectral Properties

Di-2-ANEPEQ is an orange-red solid that is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence upon binding to the lipophilic environment of the cell membrane.[1][2][4] A key feature of ANEP dyes is the shift in their excitation and emission spectra in response to changes in the surrounding electric field, which allows for ratiometric measurements of membrane potential.[1][3] The spectral properties are highly dependent on the solvent environment, with a notable blue shift observed when the dye moves from an organic solvent to a lipid membrane.[4]

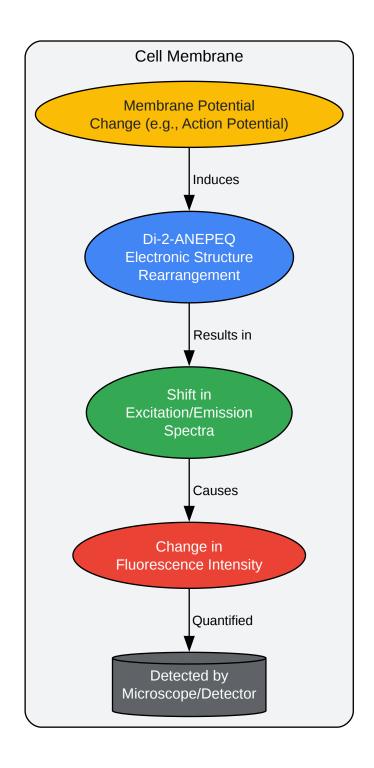


Property	Value	Source(s)
Alternative Name	JPW1114	[2][4][5]
Molecular Weight	~549 g/mol	[1][6]
Appearance	Orange-red solid	[4]
Excitation (Ethanol)	~530-532 nm	[4][6]
Emission (Ethanol)	~720-748 nm	[4][6]
Excitation (Membrane)	~477-517 nm	[2][6]
Emission (Membrane)	~624-721 nm	[2][6]
Fluorescence Change	2-10% per 100 mV	[1]

Mechanism of Voltage Sensing

The core principle behind **Di-2-ANEPEQ**'s function is an electrochromic shift. Changes in membrane potential alter the electronic structure of the dye molecule embedded in the membrane. This rapid rearrangement leads to a corresponding shift in the fluorescence excitation spectrum, which can be detected and quantified to infer changes in membrane voltage.[1][3]





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Mechanism of **Di-2-ANEPEQ** voltage sensing.

Solubility and Stock Solution Preparation



Proper dissolution and storage of **Di-2-ANEPEQ** are critical for experimental success. The dye is soluble in several common laboratory solvents.

Solvent	Solubility	Source(s)
Water	Soluble	[1][4]
DMSO	Soluble	[2][4]
Ethanol	Soluble	[4]
DMF	Suitable for stock solutions	[3]

Protocol: Preparing a 1 mg/mL Stock Solution

This protocol describes the preparation of a concentrated stock solution, which can be diluted to the final working concentration for experiments.

Materials:

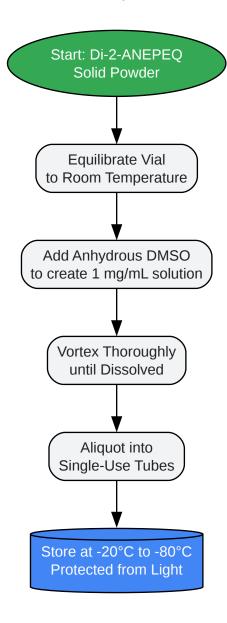
- Di-2-ANEPEQ solid powder
- Anhydrous DMSO
- · Microcentrifuge tubes
- Vortexer

Procedure:

- Equilibration: Before opening, allow the vial of **Di-2-ANEPEQ** powder to warm to room temperature for at least 20-30 minutes to prevent condensation.[7]
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a concentration of 1 mg/mL (approximately 1.82 mM).
- Vortexing: Cap the vial tightly and vortex thoroughly for several minutes to ensure the dye is fully dissolved.



- Aliquoting: Dispense the stock solution into small, single-use aliquots in tightly sealed microcentrifuge tubes. This minimizes freeze-thaw cycles.[8]
- Storage: Store the aliquots at -20°C or -80°C, protected from light.[7][9]



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Workflow for preparing **Di-2-ANEPEQ** stock solution.

Storage and Stability

To ensure the integrity of the dye, adherence to recommended storage conditions is essential.



Form	Temperature	Conditions	Stability	Source(s)
Solid	-20°C	Tightly sealed, desiccated, protect from light	Up to 12 months	[1][4][7]
Stock Solution	-20°C	Tightly sealed aliquots, protect from light	~1 month	[7][9]
Stock Solution	-80°C	Tightly sealed aliquots, protect from light	~6 months	[9]

Note: Short periods (less than one week) at higher temperatures, such as during shipping, are unlikely to affect product efficacy.[7] However, long-term storage should be at or below -20°C.

Experimental Protocol: Live-Cell Staining

Di-2-ANEPEQ can be introduced to cells through various methods, including bulk loading for cell cultures, microinjection, or topical application for tissue preparations.[2][3][4] The following protocol details a typical bulk loading procedure for cultured cells.

Materials:

- Cultured cells on coverslips or imaging plates
- **Di-2-ANEPEQ** stock solution (e.g., 1 mg/mL in DMSO)
- Cell culture medium (serum-free medium is sometimes preferred for loading)
- Balanced salt solution (e.g., HBSS) with Ca++ and Mg++[10]

Procedure:

 Prepare Staining Solution: Dilute the Di-2-ANEPEQ stock solution into pre-warmed culture medium or HBSS to reach the desired final working concentration. A typical range for cultured cells is 0.2-2 μM.[3]

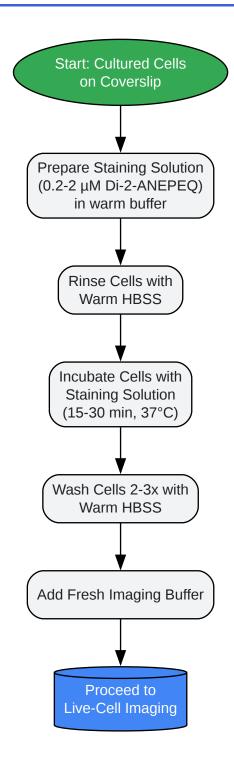
Foundational & Exploratory





- Cell Preparation: Remove the growth medium from the cultured cells and gently rinse once with warm HBSS.[10]
- Loading: Add the warm staining solution to the cells.
- Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[10][11]
- Wash: Remove the staining solution and wash the cells 2-3 times with warm HBSS to remove excess dye.[10]
- Imaging: Replace the wash buffer with a fresh, pre-warmed, optically clear imaging buffer (e.g., HBSS or a non-CO2 medium). The cells are now ready for imaging.[10][12]





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Experimental workflow for staining live cells.

For tissue preparations, higher dye concentrations (10-50 μ M) may be required.[3] Due to its high water solubility, **Di-2-ANEPEQ** is also well-suited for direct microinjection into individual cells.[4] Researchers should optimize concentration and loading times for their specific cell type



and experimental setup to achieve the best signal-to-noise ratio while minimizing potential cytotoxicity.

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